Cas no 6962-09-0 ((2Z)-3-(4-Hydroxyphenyl)-2-phenylacrylic Acid)

(2Z)-3-(4-Hydroxyphenyl)-2-phenylacrylic acid is a cinnamic acid derivative featuring a hydroxyl-substituted phenyl ring and a phenylacrylic acid backbone in the Z-configuration. This compound is of interest in organic synthesis and pharmaceutical research due to its structural similarity to bioactive molecules, such as stilbenes and flavonoids. The presence of the phenolic hydroxyl group enhances its potential for further functionalization, making it a versatile intermediate in medicinal chemistry. Its conjugated double bond system also contributes to its utility in studying photochemical properties. The compound is typically synthesized under controlled conditions to ensure high purity and stereochemical integrity, meeting research-grade standards.
(2Z)-3-(4-Hydroxyphenyl)-2-phenylacrylic Acid structure
6962-09-0 structure
Product Name:(2Z)-3-(4-Hydroxyphenyl)-2-phenylacrylic Acid
CAS No:6962-09-0
MF:C15H12O3
MW:240.253984451294
CID:528014
Update Time:2025-11-06

(2Z)-3-(4-Hydroxyphenyl)-2-phenylacrylic Acid Chemical and Physical Properties

Names and Identifiers

    • Benzeneaceticacid, a-[(4-hydroxyphenyl)methylene]-
    • 3-(4-hydroxyphenyl)-2-phenylprop-2-enoic acid
    • 2-Methyl-3t-(4-brom-phenyl)-acrylsaeure
    • 2-Phenyl-3t-(4-hydroxy-phenyl)-acrylsaeure
    • 2-Propenoic acid, 3-(4-bromophenyl)-2-methyl-, (E)-
    • 3-(4-hydroxyphenyl)-2-phenylacrylic acid
    • 3t-(4-bromo-phenyl)-2-methyl-acrylic acid
    • 3t-(4-Brom-phenyl)-2-methyl-acrylsaeure
    • 3t-(4-hydroxy-phenyl)-2-phenyl-acrylic acid
    • 3t-(4-Hydroxy-phenyl)-2-phenyl-acrylsaeure
    • CTK3B7485
    • SureCN126545
    • NSC 35619
    • p-Hydroxy-alpha-phenylcinnamic acid
    • alpha-Phenyl-p-hydroxycinnamic acid
    • (2Z)-3-(4-Hydroxyphenyl)-2-phenylacrylic Acid
    • Inchi: 1S/C15H12O3/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-10,16H,(H,17,18)/b14-10-
    • InChI Key: GAXUWNPJYOWVDR-UVTDQMKNSA-N
    • SMILES: OC1C=CC(=CC=1)/C=C(\C(=O)O)/C1C=CC=CC=1

Computed Properties

  • Exact Mass: 240.07866
  • Monoisotopic Mass: 240.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0

Experimental Properties

  • Density: 1.294±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 202 ºC
  • Boiling Point: 382.9°C at 760 mmHg
  • Flash Point: 199.5°C
  • Refractive Index: 1.683
  • Solubility: Very slightly soluble (0.31 g/l) (25 º C),
  • PSA: 57.53
  • LogP: 3.01740

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